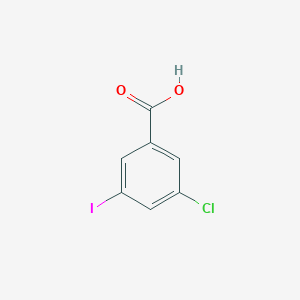

3-Chloro-5-iodobenzoic acid

CAS No.: 289039-25-4

Cat. No.: VC2985492

Molecular Formula: C7H4ClIO2

Molecular Weight: 282.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289039-25-4 |

|---|---|

| Molecular Formula | C7H4ClIO2 |

| Molecular Weight | 282.46 g/mol |

| IUPAC Name | 3-chloro-5-iodobenzoic acid |

| Standard InChI | InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |

| Standard InChI Key | LFLGQMGSWYRAMO-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)I)C(=O)O |

| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(=O)O |

Introduction

Chemical Identity and Structure

3-Chloro-5-iodobenzoic acid is a substituted benzoic acid featuring both chlorine and iodine atoms at positions 3 and 5 of the benzene ring, respectively. This dual halogenation creates a versatile chemical building block with distinctive reactivity patterns.

Basic Identification Information

| Parameter | Value |

|---|---|

| CAS Number | 289039-25-4 |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| IUPAC Name | 3-chloro-5-iodobenzoic acid |

| European Community (EC) Number | 608-277-5 |

| MDL Number | MFCD00672966 |

The compound's structure features a carboxylic acid group (-COOH) attached to a benzene ring with chloro and iodo substituents at the meta positions relative to each other . This particular substitution pattern confers unique chemical reactivity that distinguishes it from its positional isomers.

Physical and Chemical Properties

3-Chloro-5-iodobenzoic acid exists as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Fine crystalline needles | |

| Color | White to off-white (hint of lemon) | |

| Melting Point | 190-191°C | |

| Boiling Point | 360.5±27.0°C (Predicted) | |

| Density | 2.077±0.06 g/cm³ (Predicted) |

Chemical Properties

| Property | Value | Source |

|---|---|---|

| pKa | 3.48±0.10 (Predicted) | |

| Solubility | Soluble in organic solvents; limited water solubility | |

| Storage Requirements | 2-8°C (protect from light) |

The compound's acidic nature derives from its carboxylic acid functional group, while its reactivity profile is influenced by the halogen substituents. The iodine atom, being a good leaving group, enables various transformations including cross-coupling reactions, making this compound valuable in organic synthesis .

Synthesis Methods

Several synthetic approaches exist for producing 3-Chloro-5-iodobenzoic acid, with optimization efforts focused on improving yield, purity, and cost-effectiveness.

Common Synthetic Routes

While the search results primarily detail synthesis methods for the positional isomer 2-Chloro-5-iodobenzoic acid, similar procedures can be adapted for 3-Chloro-5-iodobenzoic acid with appropriate modifications to starting materials.

One typical approach involves selective halogenation of appropriately substituted benzoic acid derivatives:

-

Starting with 3-chlorobenzoic acid

-

Performing controlled iodination with appropriate reagents (such as NIS or I₂/HIO₃)

-

Purification to isolate the target product

The synthesis of the related 2-chloro-5-iodobenzoic acid involves a four-step reaction sequence starting from methyl anthranilate, with reported yields up to 80% . Similar chemistry could be applied to obtain the 3-chloro-5-iodobenzoic acid with suitable modifications to the starting materials.

Manufacturing Considerations

Industrial production typically aims to optimize:

Applications and Utility

3-Chloro-5-iodobenzoic acid serves important functions in multiple chemical and pharmaceutical applications.

Synthetic Utility

The compound's value in organic synthesis stems from:

-

Participation in metal-catalyzed coupling reactions (particularly palladium-catalyzed processes)

-

Functional group transformation capabilities

-

Structural diversification potential through selective halogen manipulation

-

Use as a building block in complex molecule synthesis

The unique reactivity differential between the chlorine and iodine substituents allows for selective transformations, making this compound particularly valuable in sequential functionalization strategies .

Market Analysis and Economic Significance

The market for 3-Chloro-5-iodobenzoic acid reflects its specialized applications within the chemical and pharmaceutical industries.

Market Overview

According to market research, specialized halogenated benzoic acids like 3-Chloro-5-iodobenzoic acid occupy a niche but important segment within the fine chemicals market . A comprehensive market research report from 2025 covers global and regional markets for this compound, indicating sufficient commercial interest to warrant dedicated analysis .

The compound is available from multiple chemical suppliers, typically in research quantities ranging from 1g to 25g, with larger quantities available through custom synthesis arrangements .

Proper handling includes working in well-ventilated areas, using appropriate personal protective equipment, and following standard procedures for laboratory chemicals .

Analytical Characterization

Accurate identification and purity assessment of 3-Chloro-5-iodobenzoic acid rely on several analytical techniques.

Spectroscopic Analysis

Standard characterization methods include:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy to confirm functional group presence

-

Mass spectrometry for molecular weight confirmation

Related Compounds and Derivatives

3-Chloro-5-iodobenzoic acid belongs to a family of halogenated benzoic acids with relevant structural analogs.

Structural Isomers

| Compound | CAS Number | Distinction |

|---|---|---|

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | Positional isomer with chlorine at position 2 |

Derivatives

| Compound | CAS Number | Relationship |

|---|---|---|

| Methyl 3-chloro-5-iodobenzoate | 289039-85-6 | Methyl ester derivative |

| 3-Chloro-5-hydroxybenzoic acid | 53984-36-4 | Related structure with hydroxyl instead of iodine |

These related compounds often share synthetic pathways and applications but exhibit distinct reactivity profiles based on their specific substitution patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume